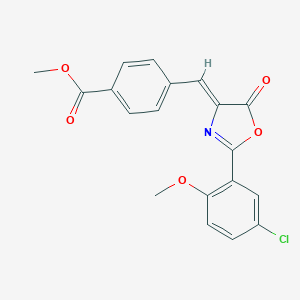
Methyl 338456
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 338456 is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is primarily used in laboratory experiments to investigate its mechanism of action and its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Methyl 338456 is not fully understood, but it is believed to act as a modulator of certain signaling pathways in cells. It has been shown to interact with various proteins and enzymes involved in cell signaling, including G-protein-coupled receptors and protein kinases. By modulating these pathways, this compound can affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in certain cancer cell lines. It has also been shown to modulate the activity of certain enzymes involved in lipid metabolism. In vivo studies have shown that this compound can reduce inflammation and improve glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 338456 in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, this compound is relatively easy to synthesize, making it cost-effective for large-scale experiments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research involving Methyl 338456. One direction is to further investigate its mechanism of action and its interactions with various proteins and enzymes. Another direction is to explore its potential applications in the development of new drugs or therapies. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which may inform its potential use in clinical settings.
Synthesemethoden
Methyl 338456 can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of two or more chemical compounds to form this compound. The enzymatic synthesis method involves the use of enzymes to catalyze the reaction between the starting materials to form the final product. The choice of synthesis method depends on the desired purity, yield, and cost-effectiveness of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 338456 has several potential applications in scientific research. It can be used as a tool to investigate the mechanism of action of various biological processes and pathways. It can also be used to study the biochemical and physiological effects of certain compounds or drugs. Additionally, this compound can be used as a reference compound in the development of new drugs or therapies.
Eigenschaften
Molekularformel |
C19H14ClNO5 |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
methyl 4-[(Z)-[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H14ClNO5/c1-24-16-8-7-13(20)10-14(16)17-21-15(19(23)26-17)9-11-3-5-12(6-4-11)18(22)25-2/h3-10H,1-2H3/b15-9- |
InChI-Schlüssel |
QUALSLAMBITCSR-DHDCSXOGSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC=C(C=C3)C(=O)OC)/C(=O)O2 |
SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299101.png)

![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)
![ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299105.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299107.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299108.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299109.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299113.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299117.png)

![ethyl 7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299120.png)
![(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299122.png)
![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B299125.png)